molecular formula C12H10ClNO2 B8578804 2-Chloro-4-(2-methoxyphenoxy)pyridine

2-Chloro-4-(2-methoxyphenoxy)pyridine

Cat. No. B8578804
M. Wt: 235.66 g/mol
InChI Key: GXFNZHORHXUMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08022222B2

Procedure details

Using the method of Example 3, Step A, 2-methoxyphenol (2.35 g, 18.9 mmol), 60% sodium hydride in mineral oil (0.757 g, 18.9 mmol), and 2-chloro-4-nitropyridine (3.00 g, 18.9 mmol) were reacted to provide 2-chloro-4-(2-methoxyphenoxy)pyridine (4.32 g, 96.9% yield) as a white powder. 1H NMR (CDCl3) δ 8.20 (d, 1H), 7.27 (m, 1H), 7.10 (d, 1H), 6.99-7.06 (m, 2H), 6.72-6.75 (m, 2H), 3.79 (s, 3H).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.757 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[H-].[Na+].[Cl:12][C:13]1[CH:18]=[C:17]([N+]([O-])=O)[CH:16]=[CH:15][N:14]=1>>[Cl:12][C:13]1[CH:18]=[C:17]([O:9][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2][CH3:1])[CH:16]=[CH:15][N:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
0.757 g
Type
reactant
Smiles
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g
YIELD: PERCENTYIELD 96.9%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.